1-(Piperidin-2-ylmethyl)azepane
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Overview
Description
“1-(Piperidin-2-ylmethyl)azepane” is a chemical compound with the CAS Number: 881040-50-2 . It has a molecular weight of 196.34 and its molecular formula is C12H24N2 .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H24N2/c1-2-6-10-14 (9-5-1)11-12-7-3-4-8-13-12/h12-13H,1-11H2 . The InChI key is XKPCHBSSELSCOG-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis and Functionalization
1-(Piperidin-2-ylmethyl)azepane serves as a key intermediate in the synthesis of various functionalized heterocycles. For instance, research has demonstrated the selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from 1-tosyl-2-(trifluoromethyl)aziridine, utilizing a novel ring-expansion protocol. This approach allows for the generation of CF3-azaheterocycles with diverse functionalized side chains, showcasing the versatility of this compound in synthetic organic chemistry (Dolfen et al., 2014).
Biological Activity
The compound has also been investigated for its biological activity, particularly as histamine H3 receptor ligands. Novel biphenyloxy-alkyl derivatives of piperidine and azepane synthesized and evaluated for their binding properties at the human histamine H3 receptor have shown significant affinity. This includes compounds demonstrating high selectivity and low toxicity, indicating potential for therapeutic applications (Łażewska et al., 2017).
Chemical Transformations and Ring Expansions
The structural manipulation of piperidine to azepane through ring expansion is an area of interest, providing a stereoselective and regioselective synthesis of azepane and azepine derivatives. This method has been applied to construct biologically active compounds, showcasing the compound's utility in developing complex molecular architectures with precise stereochemical control (Chong et al., 2002).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been explored for their inhibitory effects on enzymes such as glycosidases and glucosylceramide transferase. This research is particularly relevant in the context of diseases like Gaucher's disease, demonstrating the potential of these compounds in therapeutic applications (Li et al., 2008).
Catalysis and Synthetic Methodologies
Research has also focused on catalytic methodologies involving this compound, such as the use of tantalum catalysis for the hydroaminoalkylation of amines. This process facilitates the synthesis of α- and β-substituted N-heterocycles, including azepanes, from heterocycles and alkenes in an atom-economic reaction with excellent regio- and diastereoselectivity (Payne et al., 2013).
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
properties
IUPAC Name |
1-(piperidin-2-ylmethyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-6-10-14(9-5-1)11-12-7-3-4-8-13-12/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPCHBSSELSCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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